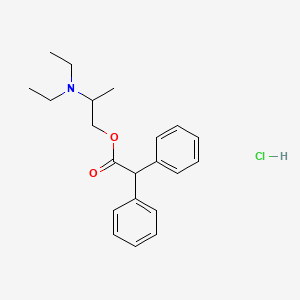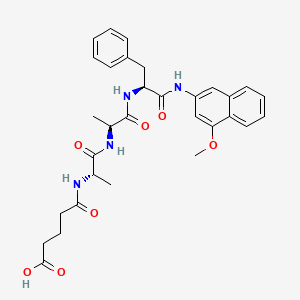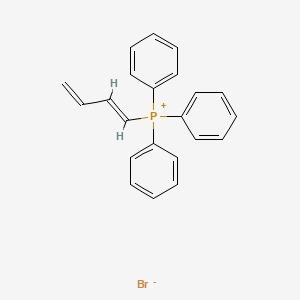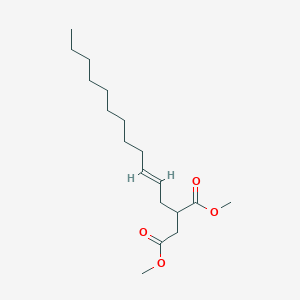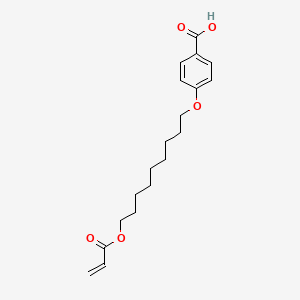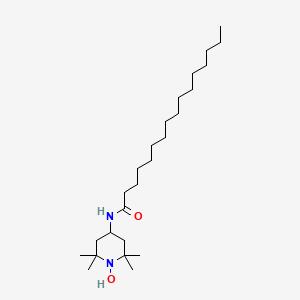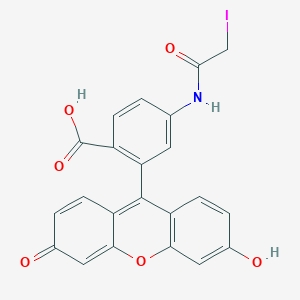
4(5)-(Iodoacetamido)fluorescein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(5)-(Iodoacetamido)fluorescein: is a derivative of fluorescein, a widely used fluorescent dye. This compound is characterized by the presence of an iodoacetamido group, which enhances its reactivity and allows it to be used in various biochemical applications. The addition of the iodoacetamido group makes it particularly useful for labeling and detecting proteins and other biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(5)-(Iodoacetamido)fluorescein typically involves the reaction of fluorescein with iodoacetic acid or its derivatives. The process generally includes the following steps:
Activation of Fluorescein: Fluorescein is first activated by converting it into a reactive intermediate, such as an ester or an acid chloride.
Reaction with Iodoacetic Acid: The activated fluorescein is then reacted with iodoacetic acid or its derivatives under controlled conditions to form the iodoacetamido group.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of fluorescein and iodoacetic acid are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reaction time are optimized to maximize yield and minimize by-products.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4(5)-(Iodoacetamido)fluorescein undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, making it useful for labeling biomolecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its fluorescence properties.
Conjugation Reactions: It can form covalent bonds with thiol groups in proteins, making it valuable for biochemical assays.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles such as amines and thiols are used in substitution reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions.
Buffer Solutions: Reactions are often carried out in buffer solutions to maintain optimal pH and stability.
Major Products:
Labeled Biomolecules: The primary products are biomolecules labeled with this compound, which can be used in various assays and imaging techniques.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, oxidized or reduced forms of the compound may be produced.
Wissenschaftliche Forschungsanwendungen
4(5)-(Iodoacetamido)fluorescein has a wide range of applications in scientific research, including:
Chemistry:
Fluorescent Probes: Used as a fluorescent probe for detecting and quantifying various chemical species.
Reaction Monitoring: Employed in monitoring chemical reactions due to its fluorescence properties.
Biology:
Protein Labeling: Widely used for labeling proteins and studying protein-protein interactions.
Cell Imaging: Utilized in fluorescence microscopy for imaging cellular structures and processes.
Medicine:
Diagnostic Tools: Used in diagnostic assays for detecting specific biomolecules and pathogens.
Therapeutic Monitoring: Employed in monitoring the distribution and efficacy of therapeutic agents.
Industry:
Quality Control: Used in quality control processes for detecting contaminants and ensuring product consistency.
Environmental Monitoring: Applied in environmental monitoring to detect pollutants and assess water quality.
Wirkmechanismus
The mechanism of action of 4(5)-(Iodoacetamido)fluorescein involves its ability to form covalent bonds with biomolecules, particularly proteins. The iodoacetamido group reacts with thiol groups in proteins, forming stable thioether bonds. This covalent attachment allows the compound to label and track proteins in various biochemical assays. The fluorescence properties of the compound enable the visualization and quantification of labeled biomolecules, providing valuable insights into biological processes and interactions.
Vergleich Mit ähnlichen Verbindungen
Fluorescein: The parent compound, widely used as a fluorescent dye.
Carboxyfluorescein: A derivative with a carboxyl group, used for similar applications.
Rhodamine: Another fluorescent dye with different spectral properties.
Cy5.5 and Cy7.5: Near-infrared fluorescent dyes used for in vivo imaging.
Uniqueness: 4(5)-(Iodoacetamido)fluorescein is unique due to the presence of the iodoacetamido group, which enhances its reactivity and allows for specific labeling of biomolecules. This specificity makes it particularly valuable for applications in protein labeling and biochemical assays, where precise and stable attachment is required.
Eigenschaften
Molekularformel |
C22H14INO6 |
|---|---|
Molekulargewicht |
515.3 g/mol |
IUPAC-Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-4-[(2-iodoacetyl)amino]benzoic acid |
InChI |
InChI=1S/C22H14INO6/c23-10-20(27)24-11-1-4-14(22(28)29)17(7-11)21-15-5-2-12(25)8-18(15)30-19-9-13(26)3-6-16(19)21/h1-9,25H,10H2,(H,24,27)(H,28,29) |
InChI-Schlüssel |
NQLYNFNRQHVPET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NC(=O)CI)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)

